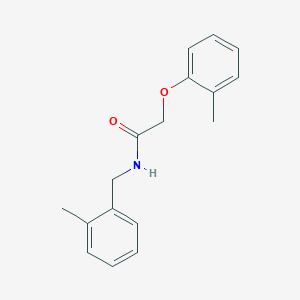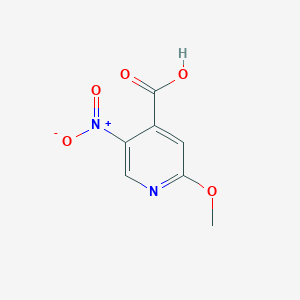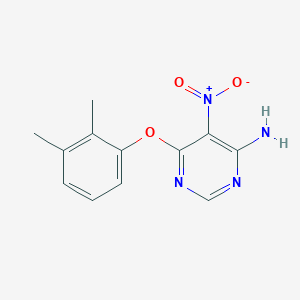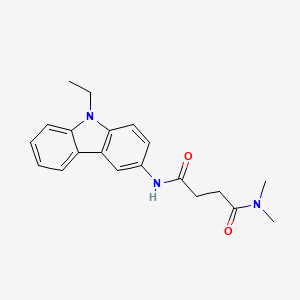![molecular formula C16H10Cl2N6O3S B12458450 (4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12458450.png)
(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,6-Dichlorphenyl)diazen-1-yl]-3-(4-Nitrophenyl)-5-oxo-2H-pyrazol-1-carbothioamid ist eine komplexe organische Verbindung, die zur Klasse der Diazine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Diazenylgruppe, eine Nitrophenylgruppe und einen Pyrazolring umfasst. Sie hat aufgrund ihres potenziellen pharmakologischen und industriellen Nutzens in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[2-(2,6-Dichlorphenyl)diazen-1-yl]-3-(4-Nitrophenyl)-5-oxo-2H-pyrazol-1-carbothioamid umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von 2,6-Dichloranilin mit Nitrobenzol unter Diazotierungsbedingungen, um das Diazenyl-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit einem Pyrazolderivat umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Techniken wie die kontinuierliche Fließsynthese und der Einsatz von automatisierten Reaktoren können verwendet werden, um den Produktionsprozess zu skalieren. Qualitätskontrollmaßnahmen, einschließlich Chromatographie und Spektroskopie, sind unerlässlich, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
4-[2-(2,6-Dichlorphenyl)diazen-1-yl]-3-(4-Nitrophenyl)-5-oxo-2H-pyrazol-1-carbothioamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Wasserstoffgas oder Metallhydriden durchgeführt werden, was zur Reduktion von Nitrogruppen zu Aminen führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation Oxide ergeben, die Reduktion Amine produzieren und Substitutionsreaktionen zur Bildung neuer funktionalisierter Derivate führen .
Wissenschaftliche Forschungsanwendungen
4-[2-(2,6-Dichlorphenyl)diazen-1-yl]-3-(4-Nitrophenyl)-5-oxo-2H-pyrazol-1-carbothioamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung hat sich als potenzielle biologische Sonde für die Untersuchung von Enzymwechselwirkungen und zellulären Prozessen erwiesen.
Medizin: Die Forschung hat auf ihr Potenzial als pharmakologisches Mittel mit entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften hingewiesen.
Wirkmechanismus
Der Wirkmechanismus von 4-[2-(2,6-Dichlorphenyl)diazen-1-yl]-3-(4-Nitrophenyl)-5-oxo-2H-pyrazol-1-carbothioamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder der Entstehung von Krebs beteiligt sind, wodurch ihre therapeutischen Wirkungen erzielt werden .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2,6-dichlorophenyl)diazen-1-yl]-3-(4-nitrophenyl)-5-oxo-2H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of new functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-[2-(2,6-dichlorophenyl)diazen-1-yl]-3-(4-nitrophenyl)-5-oxo-2H-pyrazole-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a pharmacological agent with anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-[2-(2,6-dichlorophenyl)diazen-1-yl]-3-(4-nitrophenyl)-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Diazinderivate, wie z. B. Pyridazin-, Pyrimidin- und Pyrazin-basierte Verbindungen. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und Substituenten .
Einzigartigkeit
Was 4-[2-(2,6-Dichlorphenyl)diazen-1-yl]-3-(4-Nitrophenyl)-5-oxo-2H-pyrazol-1-carbothioamid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen pharmakologischen Anwendungen machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung .
Eigenschaften
Molekularformel |
C16H10Cl2N6O3S |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
4-[(2,6-dichlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C16H10Cl2N6O3S/c17-10-2-1-3-11(18)13(10)20-21-14-12(22-23(15(14)25)16(19)28)8-4-6-9(7-5-8)24(26)27/h1-7,22H,(H2,19,28) |
InChI-Schlüssel |
BFFRZZJSZYFVJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12458370.png)
![methyl 4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B12458373.png)
![(1R,2S)-2-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12458381.png)
![1-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B12458389.png)




![2-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458421.png)
![2-Fluoro-4-[3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B12458422.png)
![4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B12458436.png)

![(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12458463.png)

